molecular formula C11H13BrO B13629481 2-(4-Bromophenyl)cyclopentanol

2-(4-Bromophenyl)cyclopentanol

Cat. No.: B13629481
M. Wt: 241.12 g/mol
InChI Key: ONGMKAURCOGHPU-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)cyclopentan-1-ol is an organic compound that belongs to the family of cyclopentanols It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a cyclopentanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)cyclopentan-1-ol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Another method involves the S-alkylation of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol in an alkaline medium with 2-bromo-1-phenylethanone, followed by the reduction of the corresponding ketone .

Industrial Production Methods

Industrial production of 2-(4-bromophenyl)cyclopentan-1-ol typically involves large-scale application of the aforementioned synthetic routes. The Suzuki–Miyaura coupling reaction is particularly favored due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)cyclopentan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The bromine atom can be reduced to form the corresponding phenylcyclopentanol.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles such as sodium methoxide and potassium tert-butoxide are employed under appropriate conditions.

Major Products Formed

    Oxidation: 2-(4-bromophenyl)cyclopentanone

    Reduction: 2-phenylcyclopentan-1-ol

    Substitution: Various substituted phenylcyclopentanols depending on the nucleophile used

Scientific Research Applications

2-(4-Bromophenyl)cyclopentan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor in the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential pharmacological properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)cyclopentan-1-ol involves its interaction with specific molecular targets. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound can participate in hydrogen bonding, van der Waals interactions, and other non-covalent interactions with target molecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)cyclopentan-1-ol
  • 2-(4-fluorophenyl)cyclopentan-1-ol
  • 2-(4-methylphenyl)cyclopentan-1-ol

Uniqueness

2-(4-Bromophenyl)cyclopentan-1-ol is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This makes it a valuable compound for specific synthetic applications and research studies.

Properties

Molecular Formula

C11H13BrO

Molecular Weight

241.12 g/mol

IUPAC Name

2-(4-bromophenyl)cyclopentan-1-ol

InChI

InChI=1S/C11H13BrO/c12-9-6-4-8(5-7-9)10-2-1-3-11(10)13/h4-7,10-11,13H,1-3H2

InChI Key

ONGMKAURCOGHPU-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(C1)O)C2=CC=C(C=C2)Br

Origin of Product

United States

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